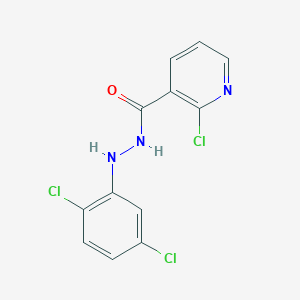

2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photosystem 2 Activity in Chloroplasts

2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide and related compounds have been studied for their role in photosynthesis, specifically in the activity of photosystem 2. Vernon and Shaw (1969) found that diphenylcarbazide, a related compound, can act as an electron donor in the photoreduction process by tris-washed chloroplasts or subchloroplast fragments, indicating its potential role in photosystem 2 activity in chloroplasts (Vernon & Shaw, 1969).

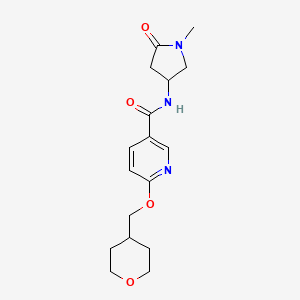

Synthesis and Biological Activity

Several studies have focused on the synthesis of novel compounds derived from 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide and their biological activities. Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds from a related derivative and investigated their lipase and α-glucosidase inhibition, demonstrating potential applications in the field of medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

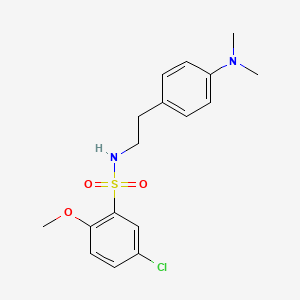

Antimicrobial Properties

The antimicrobial properties of derivatives of 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide have also been a significant area of research. Sah, Bidawat, Seth, and Gharu (2014) synthesized formazans from a Mannich base derived from a similar compound, demonstrating moderate antimicrobial activity against various pathogenic strains (Sah, Bidawat, Seth, & Gharu, 2014).

Catalytic Degradation of Chlorophenols

Research has been conducted on the use of 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide derivatives in the catalytic degradation of chlorophenols, a group of chlorinated aromatic compounds that are highly toxic and persistent in the environment. Lin, Sopajaree, Jitjanesuwan, and Lu (2018) studied the application of visible light on copper-doped titanium dioxide for the degradation of chlorophenols, illustrating the potential environmental applications of these compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

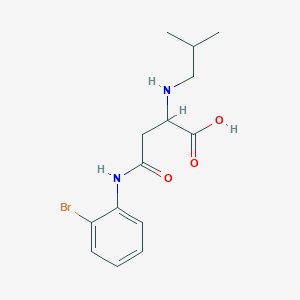

Antimicrobial and Anthelmintic Activities

The synthesis of 3-Chlorobenzothiophene-2-Carbonylchloride derivatives, closely related to 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide, has been investigated for their antimicrobial and anthelmintic activities. Naganagowda and Padmashali (2010) provided insights into the potential use of these compounds in the development of new treatments for microbial infections and parasitic worms (Naganagowda & Padmashali, 2010).

Safety and Hazards

The safety and hazards associated with 2-chloro-N’-(2,5-dichlorophenyl)nicotinohydrazide are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted for specific safety information .

properties

IUPAC Name |

2-chloro-N'-(2,5-dichlorophenyl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O/c13-7-3-4-9(14)10(6-7)17-18-12(19)8-2-1-5-16-11(8)15/h1-6,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGHIZHJFLSTIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NNC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate](/img/structure/B2938417.png)

![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)

![9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2938428.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)